molecular formula C13H13ClFN B1620879 1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile CAS No. 214262-95-0

1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile

Cat. No. B1620879
M. Wt: 237.7 g/mol
InChI Key: WIFXEJWTWHLDBA-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile, also known as CP-945,598, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclohexane carbonitriles and has been studied extensively for its various properties and potential uses.

Mechanism Of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile involves the activation of CB2 receptors. Upon binding to CB2 receptors, 1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile induces a signaling cascade that results in the inhibition of pro-inflammatory cytokines and chemokines. This leads to a reduction in inflammation and pain, which makes it a potential therapeutic agent for various inflammatory and autoimmune diseases.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile have been extensively studied in preclinical models. Studies have shown that 1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile has potent anti-inflammatory and analgesic effects, which make it a potential therapeutic agent for various inflammatory and autoimmune diseases. Additionally, 1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile has been shown to have a favorable safety profile in preclinical studies, which further supports its potential as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the major advantages of 1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile is its selectivity for CB2 receptors. This makes it a potential therapeutic agent with fewer side effects compared to non-selective CB receptor agonists. However, one of the major limitations of 1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile is its limited solubility, which can make it difficult to administer in vivo.

Future Directions

1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile has shown promising results in preclinical studies as a potential therapeutic agent for various inflammatory and autoimmune diseases. Future research is needed to determine its efficacy and safety in clinical trials. Additionally, further studies are needed to determine the optimal dosing and administration of 1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile for various diseases. Finally, research is needed to explore its potential as a therapeutic agent for other diseases beyond inflammation and autoimmune diseases.

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use as a selective CB2 receptor agonist. CB2 receptors are primarily found in immune cells and have been implicated in various physiological processes, including inflammation, pain, and immune response. 1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile has shown promising results in preclinical studies as a potential treatment for various inflammatory and autoimmune diseases.

properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN/c14-10-5-4-6-11(15)12(10)13(9-16)7-2-1-3-8-13/h4-6H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFXEJWTWHLDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361462
Record name 1-(2-CHLORO-6-FLUOROPHENYL)CYCLOHEXANECARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile

CAS RN

214262-95-0
Record name 1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214262-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-CHLORO-6-FLUOROPHENYL)CYCLOHEXANECARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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